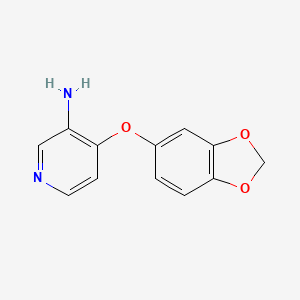

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine

Description

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at position 3 and a 1,3-benzodioxole-5-yloxy group at position 2. The 1,3-benzodioxole moiety (a methylenedioxy bridge fused to a benzene ring) confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-9-6-14-4-3-10(9)17-8-1-2-11-12(5-8)16-7-15-11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQBTLYSASQGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine typically involves the following steps:

Formation of the 1,3-Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

Coupling with Pyridine: The 1,3-benzodioxole moiety is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium-catalyzed cross-coupling reactions using bases like cesium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

Paroxetine-Related Impurities

Paroxetine (a selective serotonin reuptake inhibitor) and its impurities share structural similarities with 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine. For example:

- Paroxetine EP Impurity D (CAS 130855-30-0): A piperidine derivative with a 1,3-benzodioxol-5-yloxymethyl group and a 4-fluorophenyl substituent .

- Paroxetine Hydrochloride Related Compounds : These include stereoisomers and positional analogs of the benzodioxole-oxy-piperidine framework .

Key Structural Differences :

Thieno[2,3-b]pyridin-3-amine Derivatives

Compounds like 12t–12x and 13a () feature a thienopyridine scaffold with sulfinyl or thioether substituents. These exhibit structural diversity but lack the benzodioxole moiety, instead prioritizing thiazole or imidazole groups for enhanced bioactivity (e.g., as 15-prostaglandin dehydrogenase inhibitors) .

Analytical Methods

- NMR and Mass Spectrometry : Used universally for structural confirmation (e.g., compounds 12t–12x in and paroxetine-related impurities in ) .

- X-ray Crystallography : Tools like SHELX and WinGX () enable precise structural determination of crystalline analogs.

COX-2 Inhibition

Imidazo[1,2-a]pyridin-3-amine derivatives () exhibit potent COX-2 inhibition (IC₅₀ = 0.07 µM) with high selectivity indices (>500). The absence of a benzodioxole group in these compounds suggests that electronic modulation via sulfonyl or phenyl groups is critical for COX-2 affinity .

Toxicity Profiles

- Acute Oral Toxicity : A related benzodioxole-piperidine compound (CAS 110429-36-2) has an LD₅₀ of 50–300 mg/kg, classified under acute toxicity Category 3 .

- Paroxetine Impurities : Stereochemical variations (e.g., trans vs. cis configurations) significantly impact toxicity and metabolic pathways .

Therapeutic Potential

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1,3-benzodioxole moiety. This structural configuration is significant as it influences the compound's pharmacological properties.

The mechanism of action of 4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine involves its interaction with specific molecular targets that are critical for cancer cell proliferation. Research indicates that it may inhibit enzymes or signaling pathways associated with tumor growth. The compound's ability to modulate these pathways positions it as a candidate for further investigation in cancer therapy.

Biological Activity Overview

Several studies have evaluated the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. Below are key findings from recent research:

| Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 12.5 µM | Induces apoptosis and inhibits DNA synthesis |

| C6 (Rat Glioma) | 15.0 µM | Disrupts mitochondrial membrane potential |

| NIH/3T3 (Mouse Fibroblast) | >100 µM | Low toxicity observed |

Case Studies

- Study on A549 and C6 Cells : In a study examining the effects of various benzodioxole derivatives, 4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine demonstrated significant cytotoxicity against A549 and C6 cells while exhibiting low toxicity towards NIH/3T3 cells . The study highlighted its potential as an anticancer agent due to its ability to induce early and late apoptosis.

- Cholinesterase Inhibition : The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed inhibitory activity, 4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine did not exhibit significant inhibition against these enzymes, indicating a selective mechanism of action unrelated to cholinergic pathways .

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine can be compared with other compounds containing similar structural motifs:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine | Potential SSRI | Reduced metabolism by CYP2D6 |

| 2-(4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-yl)carbonylamino)propionic acid | Antidepressant properties | Enhanced activity due to carbonyl substitution |

| 4-(Benzo[d][1,3]dioxol-5-yloxy)aniline | Antidepressant | Simpler structure with fewer functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.